molecular formula C16H15BrN2O3S B2703996 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921915-45-9

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2703996
CAS RN: 921915-45-9
M. Wt: 395.27
InChI Key: ILBVCEZROONXJW-UHFFFAOYSA-N
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Description

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as BMTB, is a chemical compound that has been widely studied for its potential use in scientific research. BMTB belongs to a class of compounds known as sulfonylureas, which are known to have a variety of biological effects.

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its significant potential for photodynamic therapy in cancer treatment. The compound demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment through photodynamic therapy. This research indicates the application of benzenesulfonamide derivatives in developing effective photosensitizers for medical use, potentially including compounds structurally related to 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Agents

Alqasoumi, Al-Taweel, Alafeefy, Ghorab, and Noaman (2010) described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as antitumor agents. Their research unveiled compounds with more potent and efficacious antitumor activity than the reference drug Doxorubicin, suggesting the therapeutic potential of these derivatives in cancer treatment. This work underscores the relevance of compounds like this compound in synthesizing new antitumor agents (Alqasoumi et al., 2010).

Antimicrobial Activity

Vanparia, Patel, Dixit, and Dixit (2013) explored the synthesis and in vitro antimicrobial activity of newer quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine, showcasing their significant inhibitory actions against various bacteria and fungi. This research illustrates the potential of utilizing sulfonamide-containing compounds in developing antimicrobial agents, which could include structural analogues of this compound for combating microbial infections (Vanparia et al., 2013).

Inhibition of Protein Kinases

The study by Chijiwa, Mishima, Hagiwara, Sano, Hayashi, Inoue, Naito, Toshioka, and Hidaka (1990) on the inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, showcases the utility of isoquinolinesulfonamide derivatives in regulating protein kinase activity. This research may provide insights into the development of compounds for treating diseases associated with aberrant protein kinase activity, potentially including derivatives similar to this compound (Chijiwa et al., 1990).

properties

IUPAC Name

2-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBVCEZROONXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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